CpdA

描述

“CpdA” could refer to multiple things, including the Council of Producers & Distributors of Agrotechnology (CPDA), an organization that certifies adjuvants , or Anticoagulant Citrate Phosphate Dextrose Adenine Solution, a medical solution used for the anticoagulation of whole blood . In the context of biochemistry, “CpdA” could refer to Cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, an enzyme involved in amino acid metabolism in bacteria .

Synthesis Analysis

The synthesis of CpdA, in the context of biochemistry, involves the disruption of the cpdA gene in MR-1 using a two-step homologous recombination method . In another context, a novel carbazole-bearing diamine (3,6-CPDA) has been synthesized by Suzuki coupling reaction .

Molecular Structure Analysis

The molecular structure of CpdA, when referring to cellulose propanoate diacetate (CPDA), has been determined through combined X-ray fibre diagrams and electron diffraction patterns of single crystal analysis .

Chemical Reactions Analysis

CpdA, as a cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, catalyzes the hydrolysis of cAMP, a signaling molecule affecting diverse cellular and metabolic processes in bacteria . Carboxypeptidase A (CPDA) is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond adjacent to the C-terminal end of a polypeptide chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of CpdA can vary depending on the context. For example, in the context of stored canine CPDA-1 whole blood, hematological changes and oxidative stress are present in the first week of storage, resulting in depletion of the antioxidant system and subsequent accumulation of oxidation products as well as erythrocyte hemolysis .

科学研究应用

免疫调节作用

化合物A(CpdA)以其免疫调节作用而闻名。Liberman等人(2012年)的一项研究强调,CpdA是一种解离的非类固醇糖皮质激素受体(GR)配体,具有抗炎特性。它通过促进GR单体形成来调节促炎基因表达,而不增强糖皮质激素(GC)响应元件驱动的基因表达。CpdA的这种特性导致其与传统GC相比具有降低的副作用。具体来说,发现CpdA抑制了T-bet(Th1)活性,并在免疫细胞中诱导了GATA-3(Th2)活性,影响Th1和Th2反应之间的平衡,这对免疫和炎症反应至关重要(Liberman et al., 2012)。

神经炎症性疾病的治疗

Van Loo等人(2010年)探讨了CpdA在实验性自身免疫性脑脊髓炎(EAE)中的有效性,这是多发性硬化的动物模型。他们的研究结果表明,CpdA治疗显著抑制了EAE的临床症状,展示了其作为多发性硬化和其他神经炎症性疾病治疗干预的潜力。该研究观察到,CpdA减少了脊髓中的白细胞浸润、炎性细胞因子和趋化因子,表明其强大的抗炎特性(van Loo et al., 2010)。

哮喘治疗中的应用

Gavrila等人(2015年)研究了CpdA在调节细胞因子诱导的人类气道平滑肌(ASM)细胞中的糖皮质激素抵抗性的作用,这是严重哮喘的核心特征。该研究发现,CpdA抑制了健康和哮喘患者ASM细胞中糖皮质激素抵抗性趋化因子的产生。这表明在ASM细胞中靶向CpdA敏感途径可能是治疗哮喘中糖皮质激素抵抗性的另一种治疗方法(Gavrila et al., 2015)。

骨密度保护

Thiele等人(2012年)的一项研究展示了CpdA在小鼠糖皮质激素诱导骨量减少模型中的保骨潜力。与泼尼松相比,CpdA不影响骨密度,表明它可能是传统糖皮质激素的替代品,后者常导致骨密度降低。CpdA的这种特性突显了其在减少与糖皮质激素使用相关的对骨骼的不良影响方面的潜力(Thiele et al., 2012)。

作用机制

Target of Action

CpdA, or Citrate Phosphate Dextrose Adenine, is a solution used in the collection and storage of blood. The primary targets of CpdA are the components of blood, specifically red blood cells, white blood cells, and platelets .

Mode of Action

CpdA works by chelating free calcium ions, which prevents them from forming a complex with tissue factor and coagulation factor VIIa. This inhibits the activation of coagulation factor X, thereby preventing the initiation of the coagulation cascade . This action helps to prevent clotting and allows the blood to be stored for longer periods.

Biochemical Pathways

The biochemical pathways affected by CpdA primarily involve the coagulation cascade. By chelating free calcium ions, CpdA prevents the activation of coagulation factor X, which is a crucial step in the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting this process, CpdA allows for the safe storage and transfusion of blood.

Pharmacokinetics

The pharmacokinetics of CpdA primarily concern its behavior in the storage and transfusion of blood. When blood is collected, it is mixed with CpdA to prevent coagulation. The solution is then stored at controlled room temperatures. The anticoagulant properties of CpdA allow the blood to be stored for up to 35 days .

Result of Action

The primary result of CpdA’s action is the prevention of blood clotting, allowing for longer storage times of collected blood. This is crucial in medical settings, where collected blood may need to be stored for extended periods before it is transfused into a patient .

Action Environment

The efficacy and stability of CpdA are influenced by the storage conditions of the blood. The blood needs to be stored at controlled room temperatures to maintain the effectiveness of the anticoagulant . Additionally, the pH, ionic strength, and presence of other ions in the solution can also affect the stability and efficacy of CpdA .

安全和危害

未来方向

The future directions of CpdA can vary depending on the context. For example, in the context of the Council of Producers & Distributors of Agrotechnology (CPDA), they have planned events like the Adjuvant University . In the context of plant biostimulants, there are proposals for short-term legislation to define plant biostimulants and clarify their status under FIFRA .

属性

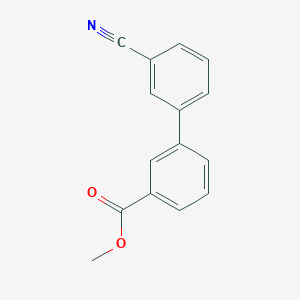

IUPAC Name |

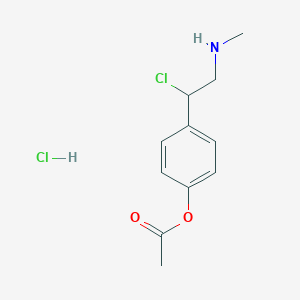

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMYTPCPAWZWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431632 | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14593-25-0 | |

| Record name | Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Compound A (2-(4-acetoxyphenyl)−2-chloro-N-methylethylammonium-chloride) interact with the glucocorticoid receptor (GR)?

A1: Compound A binds reversibly to the glucocorticoid receptor (GR), but with a lower affinity than dexamethasone. [] Unlike dexamethasone, Compound A does not promote GR dimerization, a key step in the classic mechanism of GR-mediated gene transactivation. [] This unique binding mode contributes to its distinct pharmacological profile.

Q2: Does Compound A affect the hypothalamic-pituitary-adrenal (HPA) axis like classic glucocorticoids?

A2: Unlike dexamethasone, Compound A treatment in a mouse model of experimental autoimmune encephalomyelitis (EAE) did not result in hyperinsulinemia or suppression of the HPA axis. [] This suggests a potential for reduced systemic side effects compared to traditional glucocorticoids.

Q3: What is the molecular formula and weight of Compound A?

A3: The molecular formula of Compound A is C12H17Cl2NO2, and its molecular weight is 278.17 g/mol.

Q4: Is there any spectroscopic data available for Compound A?

A4: While the provided research articles don't include detailed spectroscopic data, they mention the use of 1H NMR spectroscopy to study the stability of Compound A in buffered solutions. [] This technique revealed the rapid decomposition of Compound A into aziridine intermediates.

Q5: Have computational methods been used to study Compound A?

A5: Yes, virtual docking analysis has been employed to understand how Compound A interacts with the ligand-binding domains of the androgen receptor (AR) and GR. [] Results indicate that Compound A shares binding cavities with their respective hormones and forms hydrogen bonds with similar amino acids.

Q6: How do structural modifications of Compound A affect its activity?

A6: The research primarily focuses on Compound A itself. Information regarding specific structural modifications and their impact on activity, potency, or selectivity is not provided in the articles. Further research is needed to explore the SAR of this compound class.

Q7: What is known about the stability of Compound A?

A7: 1H NMR spectroscopy has shown that Compound A dissolved in buffered solutions decomposes rapidly into aziridine intermediates, which are known to have pro-apoptotic properties. [] This decomposition could potentially limit its in vivo application. Further research on stabilizing formulations would be beneficial.

Q8: What is the in vivo efficacy of Compound A in inflammatory disease models?

A8: Compound A demonstrates therapeutic benefits in several in vivo models:

- Experimental autoimmune encephalomyelitis (EAE): CpdA significantly ameliorated EAE severity, reduced leukocyte infiltration in the spinal cord, and suppressed pro-inflammatory cytokine production. [, ]

- Type 1 diabetes: Research indicates a protective effect of CpdA in a pharmacological model of type 1 diabetes in mice. []

Q9: What in vitro models have been used to study the effects of Compound A?

A9: Researchers have utilized various in vitro models, including:

- Primary cells: Peripheral blood mononuclear cells (PBMCs), fibroblasts, human umbilical vein endothelial cells (HUVECs), T cells, macrophages, primary microglial cells, synovial fibroblasts, chondrocytes, and osteoblasts. [, , , , , , , , ]

- Cell lines: K562, CEM, Granta, HT-29, CaCo-2, IEC-6, KKU-100, KKU-055, KKU-213, LNCaP, LNCaP-GR, DU145, PC3, RWPE-1, INS-1, RINm5F, SVHUC, and MLO-Y4 cells. [, , , , , , , , , , , ]

Q10: What are the potential side effects of Compound A?

A10: While Compound A exhibits a promising safety profile in some aspects, concerns remain:

- Apoptosis Induction: High-dose Compound A administration proved lethal in mice, and it induced apoptosis in various cell types in vitro, even in the absence of GR. [] This toxicity seems to be linked to its decomposition into aziridine intermediates.

- Limited Therapeutic Window: The therapeutic window for Compound A appears to be narrow, with a risk of toxicity at higher doses. []

Q11: Has Compound A demonstrated any mutagenic properties?

A11: Ames testing, which assesses a compound's ability to induce mutations in bacteria, indicated that Compound A did not exhibit mutagenic effects across a wide range of concentrations (10-9-10-4 M). [, ]

Q12: What analytical techniques have been employed in Compound A research?

A12: A variety of methods have been used to characterize and study Compound A, including:

- ELISA: To measure cytokine and chemokine levels. [, , , ]

- Quantitative PCR (qPCR): To assess gene expression changes. [, , , , , , ]

- Western Blotting: To analyze protein expression and phosphorylation. [, , , , , ]

- Flow Cytometry: To determine cell cycle distribution and apoptosis. [, , , ]

- Chromatin Immunoprecipitation (ChIP): To study protein-DNA interactions. []

- Immunofluorescence Microscopy: To visualize protein localization within cells. [, , , ]

- 1H NMR Spectroscopy: To analyze the stability and decomposition products of Compound A. []

Q13: What is the historical context of Compound A discovery?

A13: Compound A is a synthetic analog of a hydroxyphenyl aziridine precursor identified in the Namibian shrub Salsola tuberculatiformis Botschantzev. [, ] Its discovery stemmed from the search for novel anti-inflammatory agents with an improved safety profile compared to traditional glucocorticoids.

Q14: What fields of research are impacted by Compound A?

A14: Compound A research spans various disciplines, including:

- Immunology: Exploring its effects on immune cells and inflammatory responses. [, , , , , , ]

- Oncology: Investigating its potential as an anti-cancer agent, particularly in prostate and bladder cancer. [, , , , ]

- Endocrinology: Studying its interactions with the GR and AR and its impact on hormone-regulated pathways. [, , , , , , ]

- Pharmacology: Characterizing its mechanism of action, pharmacokinetics, and potential therapeutic applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)